5-(Aminomethyl)-2-fluorobenzoic acid
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Overview
Description
5-(Aminomethyl)-2-fluorobenzoic acid: is an organic compound that features a benzoic acid core substituted with an aminomethyl group at the 5-position and a fluorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-2-fluorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzoic acid.
Nitration: The 2-fluorobenzoic acid is nitrated to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Aminomethylation: The resulting 5-amino-2-fluorobenzoic acid undergoes aminomethylation to introduce the aminomethyl group at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Aminomethyl)-2-fluorobenzoic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.
Substitution: The fluorine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced derivatives with various functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of fluorine substitution on biological activity.
Medicine:
Drug Development: 5-(Aminomethyl)-2-fluorobenzoic acid and its derivatives are explored for their potential as pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry:
Material Science: The compound is used in the development of advanced materials with unique properties, such as enhanced thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the aminomethyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
5-(Aminomethyl)-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
5-(Aminomethyl)-2-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.
5-(Aminomethyl)-2-iodobenzoic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom in 5-(Aminomethyl)-2-fluorobenzoic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine, bromine, and iodine analogs.
Biological Activity: The fluorine atom can enhance the compound’s binding affinity to biological targets, potentially leading to improved therapeutic efficacy.
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
5-(aminomethyl)-2-fluorobenzoic acid |
InChI |
InChI=1S/C8H8FNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,4,10H2,(H,11,12) |
InChI Key |
MRWVGZMQZGQDPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(=O)O)F |
Origin of Product |
United States |
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